An In-Depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Approaches
An In-Depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Approaches
Abstract: 4-Acetylmorpholine-3-carboxylic acid is a substituted morpholine derivative of interest in medicinal chemistry and drug development due to its unique structural features. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, stereochemistry, and predicted physicochemical parameters. Furthermore, we delve into established synthetic routes for its preparation, detailing the underlying reaction mechanisms and providing actionable experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this compound.
Introduction and Molecular Overview
4-Acetylmorpholine-3-carboxylic acid is a heterocyclic compound characterized by a morpholine ring N-acylated with an acetyl group and substituted with a carboxylic acid at the 3-position. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the acetyl carbonyl and morpholine oxygen) within a conformationally restricted ring system makes it an attractive scaffold for designing molecules with specific biological activities.
The strategic placement of the acetyl and carboxyl groups on the morpholine ring introduces a chiral center at the C3 position, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of this center is crucial as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. While extensive experimental data for 4-Acetylmorpholine-3-carboxylic acid is not widely published, its properties can be reliably predicted using computational models and inferred from related structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C7H11NO4 | Provides the elemental composition. |
| Molecular Weight | 173.17 g/mol | Influences diffusion and transport properties. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Determines the ionization state at physiological pH. |
| LogP | ~ -1.0 to -0.5 | Indicates the compound's lipophilicity and potential membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Correlates with drug transport and bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |
Spectroscopic Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show characteristic signals for the acetyl methyl protons (~2.1 ppm), the diastereotopic protons of the morpholine ring (3.0-4.5 ppm), and the acidic proton of the carboxylic acid (>10 ppm). The coupling patterns of the ring protons would provide valuable information about the conformation of the morpholine ring.
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¹³C NMR: Would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), the methyl carbon of the acetyl group (~21 ppm), and the carbons of the morpholine ring (40-70 ppm).
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), another C=O stretch for the amide (acetyl) group (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 174.07, confirming the molecular weight.
Synthesis and Reaction Chemistry
The synthesis of 4-Acetylmorpholine-3-carboxylic acid can be approached through several strategic routes, primarily involving the modification of a pre-existing morpholine scaffold. Below are two plausible and robust synthetic pathways.
Pathway A: N-Acetylation of Morpholine-3-carboxylic acid
This is the most direct approach, starting from the commercially available or readily synthesized morpholine-3-carboxylic acid. The reaction involves the selective acylation of the secondary amine of the morpholine ring.
Caption: Synthetic pathway via N-acetylation.
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Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq), to the solution and stir at room temperature. The base acts as a scavenger for the acetic acid byproduct.
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Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
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Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the fact that its byproduct, acetic acid, is easily removed during the workup. Acetyl chloride could also be used but is more corrosive and generates HCl gas.
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Role of the Base: The base is crucial to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its volatility, making it easy to remove.
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Solvent Selection: An aprotic solvent like DCM is used to prevent any side reactions with the solvent itself.
Pathway B: Cyclization of a Linear Precursor
An alternative approach involves the synthesis of a linear precursor followed by an intramolecular cyclization to form the morpholine ring.
Caption: Multi-step synthesis via cyclization.
This multi-step synthesis offers greater control over stereochemistry if a chiral starting material, such as an enantiomerically pure serine derivative, is used.
Potential Applications in Drug Discovery
The structural motifs present in 4-Acetylmorpholine-3-carboxylic acid make it a valuable building block in medicinal chemistry.
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Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of diverse chemical libraries. The carboxylic acid can be converted into a variety of amides, esters, and other functional groups, while the morpholine ring provides a rigid core to orient these substituents in 3D space.
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Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other rings, such as piperidine or piperazine, to improve pharmacokinetic properties like solubility and metabolic stability. The addition of the acetyl and carboxyl groups provides specific interaction points for target binding.
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Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key functional groups, this molecule could be used as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.
Conclusion
4-Acetylmorpholine-3-carboxylic acid is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established organic chemistry reactions, and its physicochemical properties make it an attractive scaffold for further chemical modification. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors.
References
There is no specific scientific literature available for "4-Acetylmorpholine-3-carboxylic acid". The synthetic pathways and properties described are based on established principles of organic chemistry and knowledge of related morpholine derivatives.
